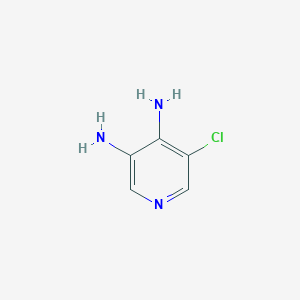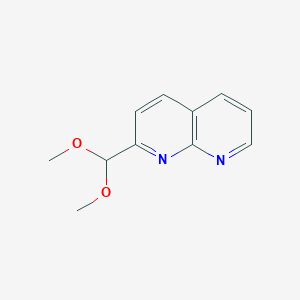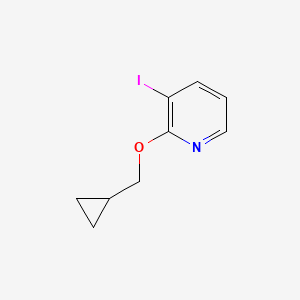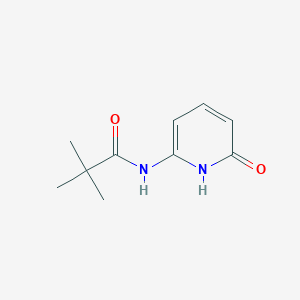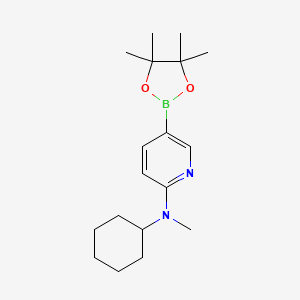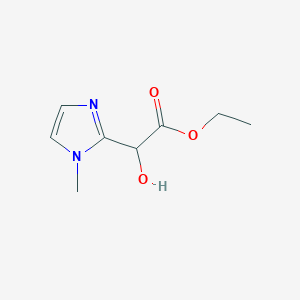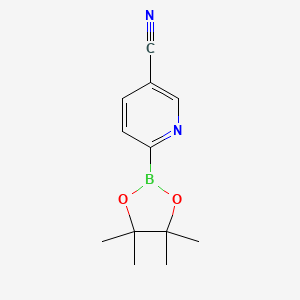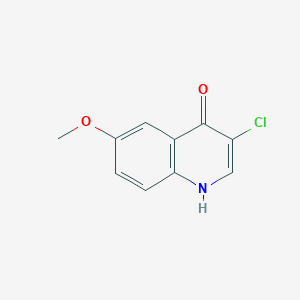
3-Chloro-6-methoxyquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxyquinolin-4-ol, also known as CMQ, is a quinoline-based compound that has been studied for its potential applications in a variety of scientific fields. CMQ has been used in the synthesis of other compounds, as an inhibitor of enzymes, in the study of biochemical and physiological effects, and in the development of new drugs and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Chemosensor Applications
One notable application of a compound closely related to 3-Chloro-6-methoxyquinolin-4-ol is in the development of chemosensors. For instance, a study by Prodi et al. (2001) demonstrated the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium (Cd2+), indicating its potential utility in monitoring Cd2+ concentrations in waste effluents and food products (Prodi et al., 2001).
Synthesis and Structural Analysis
The synthesis and structural analysis of related quinoline compounds have been a focus of several studies. For instance, Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, providing insights into the chemical processes involved in creating similar quinoline derivatives (Jiang Jia-mei, 2010). Similarly, a study by Murugavel et al. (2017) involved the synthesis of 4-chloro-8-methoxyquinoline-2(1H)-one, complemented by crystal structure analysis, spectral investigations, and molecular docking studies, emphasizing the compound's potential as an antimicrobial agent and its inhibition of DNA gyrase and lanosterol 14 α-demethylase (Murugavel et al., 2017).
Antimicrobial Screening
Research has also explored the antimicrobial applications of quinoline derivatives. A study by Rana et al. (2008) synthesized thiazolidinone derivatives from a compound similar to 3-Chloro-6-methoxyquinolin-4-ol and screened them for antibacterial and antifungal activities, showing promising results against various microorganisms (Rana et al., 2008). Additionally, Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols, which could serve as intermediates in the creation of molecules like 3-Chloro-6-methoxyquinolin-4-ol, highlighting the chemical versatility of these compounds (Lamberth et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOZYLIMZPTDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590603 |
Source


|
| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methoxyquinolin-4-ol | |
CAS RN |
426842-72-0 |
Source


|
| Record name | 3-Chloro-6-methoxy-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426842-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

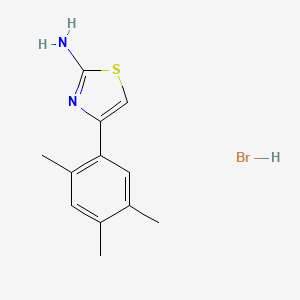


![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)
